molecular formula C27H18ClN3O4 B11385833 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385833
M. Wt: 483.9 g/mol
InChI Key: YKMAXEIIYAUQRM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS Number: 630051-70-6) is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a ring fused to a ring, with a group and a substituent. The presence of these functional groups suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of with in the presence of a base (such as pyridine). This forms the benzofuran-pyridazine core.

    Amide Formation: The resulting intermediate is then treated with to introduce the 3-methylphenyl group and form the amide linkage.

    Oxidation and Reduction Steps: Additional steps may involve oxidation or reduction to achieve the desired oxidation state and functional groups.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

    Reactivity: N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an , , or agent.

    Biological Studies: Investigating its interactions with cellular targets, such as or .

    Material Science: Possible applications in designing novel materials due to its unique structure.

Mechanism of Action

    Targets: The compound likely interacts with specific cellular proteins or enzymes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Uniqueness: Its benzofuran-pyridazine hybrid structure sets it apart.

    Similar Compounds:

Remember, this compound’s potential lies in its intricate structure and diverse applications

Properties

Molecular Formula

C27H18ClN3O4

Molecular Weight

483.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C27H18ClN3O4/c1-16-5-4-6-19(15-16)31-14-13-21(32)24(30-31)27(34)29-23-20-7-2-3-8-22(20)35-26(23)25(33)17-9-11-18(28)12-10-17/h2-15H,1H3,(H,29,34)

InChI Key

YKMAXEIIYAUQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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